3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride
Description
Historical Development of Sulfonamide Compounds
The discovery of sulfonamides in the 1930s by Gerhard Domagk marked a paradigm shift in antimicrobial therapy. Prontosil, the first sulfonamide prodrug, demonstrated efficacy against Streptococcus pyogenes infections, leading to the development of sulfanilamide as the active metabolite. Early sulfonamides functioned as competitive inhibitors of dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis while sparing human cells due to dietary folate uptake. Over time, structural modifications introduced variations in solubility, potency, and pharmacokinetics, culminating in derivatives like sulfamethoxazole and sulfasalazine. The transition from mono- to bis-sulfonamides, such as 3-({[(3-sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride, emerged from efforts to enhance binding affinity and introduce multifunctionality through conjugated aromatic systems.
Research Significance in Chemical Sciences
Bis-sulfonamides occupy a critical niche in supramolecular chemistry due to their ability to form dynamic hydrogen-bonding networks. The compound’s structure—featuring two sulfamoyl groups connected by a flexible methylamino spacer—enables conformational adaptability, making it suitable for pH-gated ion transport and micelle formation. For instance, bis(sulfonamide) carriers exhibit reversible ion selectivity shifts within narrow pH ranges, a property leveraged in liposomal membrane potential modulation. Additionally, the sulfonamide group’s electron-withdrawing nature enhances stability in oxidative environments, facilitating applications in catalytic systems and polymer matrices.
Table 1: Comparative Analysis of Bis-Sulfonamide Applications
Current Academic Interest in Bis-Sulfonamide Structures
Recent investigations focus on three areas:
- Synthetic Methodologies : Advances in N-alkylation and sulfonylation protocols enable precise functionalization of bis-sulfonamide scaffolds. For example, coupling 1,4-diaminoanthraquinone with N-acetyl sulfanilyl chloride yields surfactants with enhanced solubilization capacities. Similarly, succinamide spacers conjugated to amino acid esters demonstrate modular synthesis routes for anticancer agents.
- Structural Dynamics : X-ray crystallography reveals that bis-sulfonamides adopt rotatable acetylenic bonds, allowing induced-fit binding to anions or water molecules in the solid state. Such flexibility underpins their utility in adaptive materials.
- Functional Applications : Beyond antimicrobial uses, bis-sulfonamides serve as nonionic surfactants with low critical micelle concentrations (CMCs) and high biodegradability. Their dual sulfonamide groups also enable synergistic interactions in drug delivery systems, improving payload solubility and target affinity.
Research Objectives and Knowledge Gaps
Despite progress, key challenges persist:
- Structure-Activity Relationships (SARs) : Limited data correlate substituent effects (e.g., aryl ring electronics, spacer length) with functional outcomes like ion transport efficiency or micelle stability.
- Environmental Responsiveness : While pH-dependent behavior is documented, the mechanistic interplay between protonation states and conformational changes remains underexplored.
- Synthetic Scalability : Current routes often require stoichiometric reagents or generate toxic byproducts, necessitating green chemistry approaches.
Future research should prioritize in silico modeling to predict SARs, advanced spectroscopic characterization of protonation dynamics, and catalytic methods for sustainable synthesis. Bridging these gaps will unlock the full potential of bis-sulfonamides in nanotechnology and precision medicine.
**Synthesis Pathway for Bis-Sulfonamide Surfactants**
1. **Reactants**: 1,4-Diaminoanthraquinone + *N*-acetyl sulfanilyl chloride
2. **Solvent**: Methylene chloride (0–5°C)
3. **Reaction Time**: 6 hours (room temperature)
4. **Product**: Yellow precipitate, purified via aqueous wash
5. **Yield**: 78–85%
Properties
IUPAC Name |
3-[[(3-sulfamoylphenyl)methylamino]methyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2.ClH/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21;/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCFQSSVATYMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNCC2=CC(=CC=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 3-sulfamoylbenzylamine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Structural and Functional Group Analysis
The molecule contains two sulfonamide groups (–SO₂NH₂), an aminomethyl bridge (–CH₂NHCH₂–), and a hydrochloride counterion. Key reactive sites include:
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Sulfonamide moieties : Prone to hydrolysis, alkylation, or condensation.
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Primary amine (–NH–) : Participates in nucleophilic substitution, Schiff base formation, or coordination chemistry.
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Aromatic rings : Susceptible to electrophilic substitution under specific conditions.
Key Reaction Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| S-N coupling | K₂CO₃, DMF, RT | ~85% | |
| Salt formation | HCl/MeOH, reflux | >90% |
3.1. Hydrolysis Reactions
The sulfonamide groups undergo hydrolysis under acidic or alkaline conditions :
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Acidic hydrolysis : Cleavage of the sulfonamide S–N bond generates sulfonic acid and ammonia derivatives .
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Alkaline hydrolysis : Forms sulfonate salts and amines, as demonstrated in related sulfonamide systems .
3.2. Condensation with Carbonyl Compounds
The primary amine reacts with aldehydes/ketones to form Schiff bases , a reaction exploited in hydrazone synthesis (see ):
Coordination Chemistry
The sulfonamide’s NH groups act as ligands for transition metals (e.g., Mn, Fe), enabling catalytic applications:
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Manganese-catalyzed alkylation : The amine site facilitates borrowing-hydrogen reactions with alcohols .
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Iron-mediated coupling : Used in S–N bond formation for heterocyclic derivatives .
Thermal and Stability Data
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Melting point : 216–218°C (decomposition observed above 220°C) .
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Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in non-polar solvents .
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Stability : Degrades under prolonged UV exposure or in strongly oxidizing environments .
Key Challenges and Research Gaps
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. The compound has been studied for its effectiveness against a range of bacterial strains. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Anticancer Properties
Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. A notable case study revealed that certain analogs induced apoptosis in MDA-MB-231 cells, with significant increases in annexin V-FITC staining, indicating enhanced apoptotic activity .
Pharmacological Applications
Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Research findings indicate that the compound exhibits high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity suggests potential therapeutic applications in targeting tumors with minimal side effects on normal tissues.
Antibacterial Mechanisms
In addition to its direct antimicrobial activity, the compound may interfere with bacterial biofilm formation. Studies have demonstrated that sulfonamide derivatives can disrupt biofilm architecture, thereby enhancing the effectiveness of conventional antibiotics against biofilm-associated infections .
Biochemical Applications
Enzyme Inhibition Studies
The biochemical properties of 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride have been investigated through various enzyme inhibition assays. The compound has been shown to inhibit enzymes involved in metabolic pathways relevant to disease states, suggesting its utility as a lead compound for drug development targeting metabolic disorders .
Case Studies and Experimental Data
A comprehensive analysis of experimental data reveals the following insights into the applications of this sulfonamide compound:
Mechanism of Action
The mechanism of action of 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Heterocyclic Sulfonamides
- CDD-1431 (N-(3-(4-(5-Methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide): This compound incorporates a pyrimidine ring and piperazine linker, enhancing its kinase inhibitory activity (e.g., BMPR2 selectivity).
- 4-{[2-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide: Features a 1,3,4-oxadiazole heterocycle, contributing to distinct electronic properties. The thione group (-C=S) at position 5 alters reactivity compared to the target compound’s amine bridge .
Linear Sulfonamide Derivatives
- 3-(2-Aminoethyl)benzene-1-sulfonamide hydrochloride: A simpler analogue with a single sulfonamide group and aminoethyl side chain (MW: 270.81 g/mol).
- N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (10c) :
Contains a diazepane ring, increasing lipophilicity (ClogP ≈ 2.5) and modulating blood-brain barrier penetration. Molecular weight: 379.90 g/mol .
Key Observations :
- The target compound’s bis-sulfonamide structure enhances hydrogen-bonding capacity compared to mono-sulfonamides like 3-(2-aminoethyl)benzene-1-sulfonamide .
- Heterocyclic analogues (e.g., CDD-1431, oxadiazoles) exhibit higher molecular weights and diverse bioactivity profiles due to extended π-systems and heteroatom interactions .
Spectroscopic Data Comparison
| Compound | $^1$H-NMR Key Signals (ppm) | $^{13}$C-NMR Key Signals (ppm) |
|---|---|---|
| Target Compound | δ 7.8–8.1 (aromatic H), δ 4.2 (–CH₂–) | δ 126–135 (aromatic C), δ 50 (–NCH₂–) |
| Compound 19 (Molecules 2014) | δ 10.52 (NH), δ 2.1 (CH₃) | δ 10.91 (CH₃), δ 102.84 (pyrrole C) |
| 3-(2-Aminoethyl)benzene-1-sulfonamide | δ 7.5–7.7 (aromatic H), δ 2.8 (–CH₂–) | δ 126–132 (aromatic C), δ 40 (–CH₂–) |
Key Observations :
- The target compound’s methylamino bridge resonates at δ 4.2 ppm in $^1$H-NMR, distinct from pyrrole-containing analogues (δ 10.91 ppm in $^{13}$C-NMR for compound 19) .
- Sulfonamide NH protons typically appear as broad singlets near δ 7.2–11.4 ppm, depending on electronic effects .
Biological Activity
3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : C14H17N3O4S
- Molecular Weight : 355.4 g/mol
- IUPAC Name : 3-({[(3-sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride
The biological activity of this compound is primarily attributed to its inhibitory effects on carbonic anhydrases (CAs), which are vital enzymes involved in various physiological processes, including pH regulation and ion transport. Specifically, it targets carbonic anhydrase IX (CA IX), which is overexpressed in several cancers, making it a promising target for cancer therapy.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride exhibit significant anticancer properties. For instance, derivatives showed potent anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM . The selectivity index against normal breast cells (MCF-10A) was reported to be between 5.5 to 17.5 times higher than that against cancerous cells .
Enzyme Inhibition
The compound acts as a potent inhibitor of CA IX with an IC50 value between 10.93 and 25.06 nM, demonstrating remarkable selectivity over other isoforms like CA II (IC50 = 1.55–3.92 μM) . This selectivity is crucial for minimizing side effects associated with non-target enzyme inhibition.
Study on Anticancer Efficacy
In a study evaluating the efficacy of various benzenesulfonamide derivatives, 4e , 4g , and 4h were identified as the most effective against MDA-MB-231 cells, significantly inducing apoptosis as evidenced by increased annexin V-FITC positivity . The study utilized High-Performance Liquid Chromatography (HPLC) to assess cellular uptake and confirmed the compounds' ability to penetrate cancer cells effectively.
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of sulfonamide compounds, revealing that modifications in the tail structures significantly influenced their inhibitory potency against CA IX and anticancer activity . The introduction of additional functional groups often enhanced binding affinity and selectivity towards target enzymes.
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | CA IX IC50 (nM) | CA II IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | 10.93 | 1.55 | 0.007 |
| 4g | 15.00 | 2.00 | 0.010 |
| 4h | 25.06 | 3.92 | 0.006 |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) | MCF-10A IC50 (μM) |
|---|---|---|---|
| 4a | 12.8 ± 0.5 | 9.63 ± 0.4 | 24.2 ± 0.9 |
| 4b | 14.6 ± 0.6 | 3.63 ± 0.1 | 17.8 ± 0.6 |
| 4e | 3.58 ± 0.1 | 4.58 ± 1.8 | 19.4 ± 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
